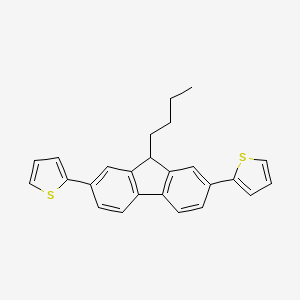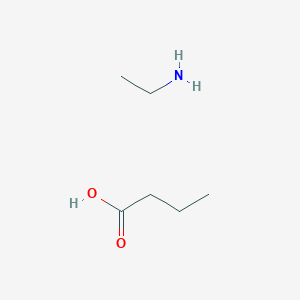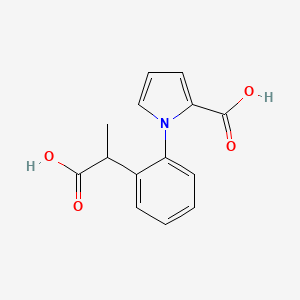
2,2'-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is an organic compound that belongs to the class of fluorene derivatives. This compound is characterized by the presence of a fluorene core substituted with butyl groups and dithiophene units. Fluorene derivatives are known for their unique optical and electronic properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 9-butylfluorene and 2,7-dibromofluorene.
Suzuki Coupling Reaction: The 2,7-dibromofluorene undergoes a Suzuki coupling reaction with thiophene boronic acid in the presence of a palladium catalyst to form the dithiophene-fluorene intermediate.
Final Product Formation: The intermediate is then subjected to further reactions to introduce the butyl groups, resulting in the formation of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiophene units to thiol groups.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated fluorene derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of conjugated polymers and organic semiconductors.
Biology: Investigated for its potential use in bioimaging and biosensing due to its fluorescent properties.
Medicine: Explored for drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Wirkmechanismus
The mechanism of action of 2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene involves its interaction with molecular targets through its conjugated π-system. The compound can engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces with various biomolecules and materials. These interactions facilitate its incorporation into electronic devices and biological systems, enhancing their performance and functionality.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)dithiophene
- 2,2’-(9,9-Dimethyl-9H-fluorene-2,7-diyl)dithiophene
Uniqueness
2,2’-(9-Butyl-9H-fluorene-2,7-diyl)dithiophene is unique due to its specific butyl substitution, which imparts distinct solubility, electronic, and optical properties compared to its analogs. This uniqueness makes it particularly suitable for certain applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
922705-12-2 |
|---|---|
Molekularformel |
C25H22S2 |
Molekulargewicht |
386.6 g/mol |
IUPAC-Name |
2-(9-butyl-7-thiophen-2-yl-9H-fluoren-2-yl)thiophene |
InChI |
InChI=1S/C25H22S2/c1-2-3-6-19-22-15-17(24-7-4-13-26-24)9-11-20(22)21-12-10-18(16-23(19)21)25-8-5-14-27-25/h4-5,7-16,19H,2-3,6H2,1H3 |
InChI-Schlüssel |
IHRXFIZUJFVBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1C2=C(C=CC(=C2)C3=CC=CS3)C4=C1C=C(C=C4)C5=CC=CS5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![3-[(Dibenzo[b,d]furan-4-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14188382.png)
![5-(2-Methoxyethanesulfonyl)-3-[(propan-2-yl)oxy]-1,2,4-thiadiazole](/img/structure/B14188384.png)

![2,4'-Dimethyl[1,1'-biphenyl]-4-ol](/img/structure/B14188388.png)
![1-[2-Hydroxy-3-(4-octylphenoxy)propyl]-1H-indole-5-carboxylic acid](/img/structure/B14188394.png)

